![molecular formula C18H14N2O2S2 B2710968 2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 681232-35-9](/img/structure/B2710968.png)
2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide” is a complex organic molecule that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The compound also contains a phenoxyacetamide moiety .
Synthesis Analysis
The synthesis of such compounds often involves various chemical techniques and computational chemistry applications . For instance, the synthesis of 2,4-disubstituted thiazole derivatives involves the reaction of diethyl 2-methyl-2- (4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Molecular Structure Analysis
The molecular structure of thiazoles, including the compound , is characterized by sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Hypoglycemic Activity
A study described the synthesis of novel 2,4-thiazolidinedione derivatives, which showed promising hypoglycemic activity in animal models. These derivatives were synthesized by reacting 2,4-thiazolidinedione with 2-(4-formyl phenoxy) N-substituted acetamide, highlighting the potential of such compounds in diabetes research (A. P. Nikalje, D. Deshp, & H. Une, 2012).
Antimicrobial Profile
Another study focused on the synthesis and antimicrobial evaluation of newer Schiff bases and thiazolidinone derivatives. The research involved the esterification of p-bromo-m-cresol, leading to the formation of compounds with antimicrobial properties (N. Fuloria, S. Fuloria, & R. Gupta, 2014).
Antimicrobial and Antifungal Activities
Research on 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives revealed their synthesis and evaluation against plant fungi and bacteria, demonstrating excellent antibacterial activity against certain pathogens (G. Liao, Xia Zhou, W. Xiao, Yan Xie, & Linhong Jin, 2017).
Analgesic and Anti-inflammatory Activity
A study aimed at synthesizing diphenylamine derivatives, including testing their toxicity profile and biological activity. The findings suggested significant potential in managing pain and inflammation, highlighting the synthesized compounds' analgesic and anti-inflammatory activities (Arvind Kumar & A. Mishra, 2020).
VEGF-A Inhibition
The synthesis and evaluation of novel benzophenone-thiazole derivatives were studied for their potent VEGF-A inhibitory activity, indicating a promising direction for anticancer therapy (T. Prashanth et al., 2014).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. This could include designing new derivatives of phenoxyacetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
Propiedades
IUPAC Name |
2-phenoxy-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-16(10-22-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)23-11-15(17)24-18/h1-9H,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURHQNRXEVVWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-phenyl-2-propenamide](/img/structure/B2710888.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2710890.png)
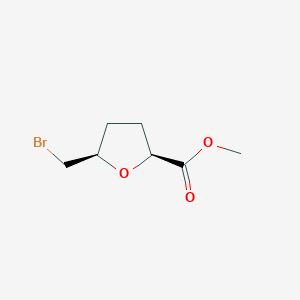
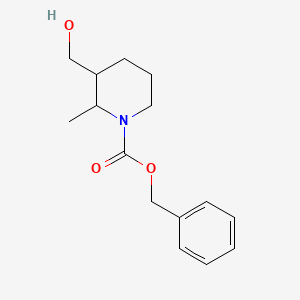
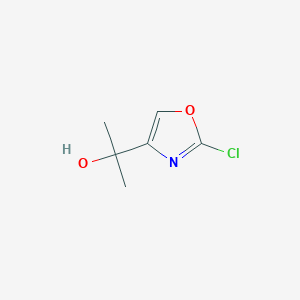
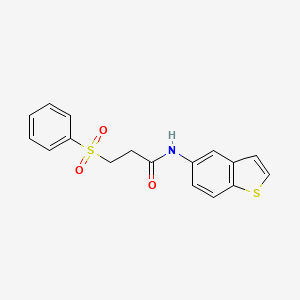
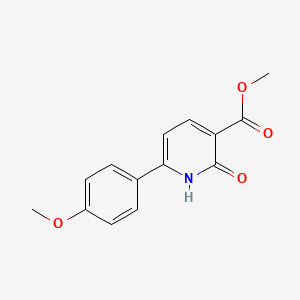
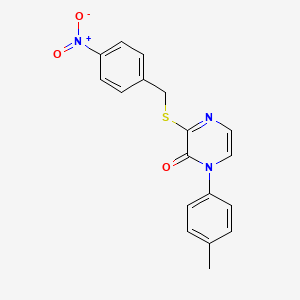
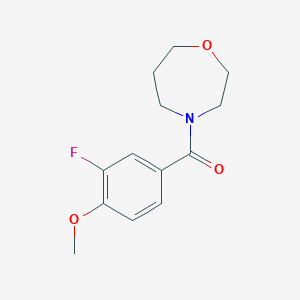
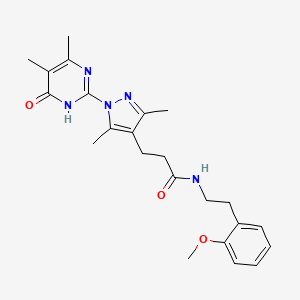
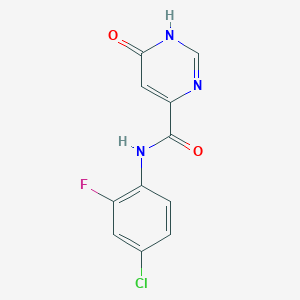
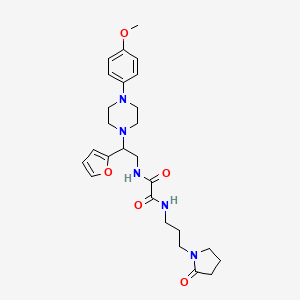
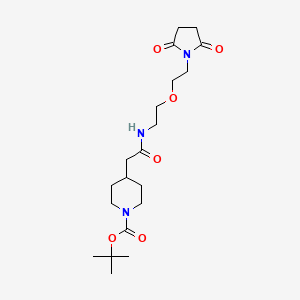
![1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710908.png)